molecular formula C24H20ClN3O4 B2931303 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 899969-09-6

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2931303
CAS No.: 899969-09-6
M. Wt: 449.89
InChI Key: NDBSGWDGOAGMCW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-14-26-19-9-5-4-7-16(19)24(30)28(14)15-11-12-18(25)20(13-15)27-23(29)17-8-6-10-21(31-2)22(17)32-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBSGWDGOAGMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate amines under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated quinazolinone derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles for Substitution: Amines, thiols

Major Products

    Oxidation Products: Quinazolinone N-oxides

    Reduction Products: Hydroxyl derivatives

    Substitution Products: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug design.

    Material Science: Due to its stable structure, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the presence of the chlorinated phenyl ring and dimethoxybenzamide moiety enhances its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide
  • CAS Number : 899969-09-6
  • Molecular Formula : C₂₄H₂₀ClN₃O₄
  • Molecular Weight : 449.9 g/mol
  • Structural Features: A quinazolinone core (4-oxoquinazolin-3(4H)-yl) substituted with a methyl group at position 2. A 2-chloro-5-substituted phenyl group attached to the quinazolinone nitrogen. A 2,3-dimethoxybenzamide moiety linked via an amide bond to the phenyl ring .

Physicochemical Properties :

  • Limited data are available for density, melting point, and solubility. The compound’s Smiles string is provided: COc1cccc(C(=O)Nc2cc(-n3c(C)nc4ccccc4c3=O)ccc2Cl)c1OC .

Comparison with Structurally Similar Compounds

Positional Isomerism in Methoxy-Substituted Benzamides

Compound A : N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide

  • Key Differences :
    • Methoxy groups are at positions 3 and 5 on the benzamide ring instead of 2 and 3.
    • Impact : Altered electronic distribution and steric hindrance may influence binding affinity or solubility compared to the target compound .
Parameter Target Compound Compound A
Methoxy Positions 2,3-dimethoxy 3,5-dimethoxy
Molecular Formula C₂₄H₂₀ClN₃O₄ C₂₄H₂₀ClN₃O₄
Molecular Weight 449.9 449.9

Quinazolinone vs. Pyrimido-Oxazin Core Modifications

Compound B: N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c)

  • Key Differences: Replaces the quinazolinone core with a pyrimido[4,5-d][1,3]oxazin heterocycle. Includes a propyl substituent and a piperazine-containing phenyl group. Impact: The pyrimido-oxazin core may enhance metabolic stability or target selectivity compared to quinazolinone derivatives.
Parameter Target Compound Compound B
Core Structure Quinazolinone Pyrimido-oxazin
Molecular Weight 449.9 ~600 (estimated)
Purity (HPLC) Not reported 99.34%

Chloro-Substituted Benzamide Derivatives

Compound C : 3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide (CAS 23950-58-5)

  • Key Differences: Lacks the quinazolinone moiety; features 3,5-dichloro substitution on the benzamide.
Parameter Target Compound Compound C
Chloro Substitution 2-chloro (phenyl) 3,5-dichloro (benzamide)
Core Heterocycle Quinazolinone None

Thiazolidinone-Linked Benzamides

Compound D : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives

  • Key Differences: Incorporates a thiazolidinone ring instead of quinazolinone. Impact: The thiazolidinone group may confer distinct electronic properties and bioactivity, such as kinase inhibition or anti-inflammatory effects.

Fluorinated Benzamide Analogs

Compound E : N-(2-chloro-4,6-difluorophenyl)-5-fluoro-4-(3-oxo-6,7-dihydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-2(9H)-yl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide (EP 3532474 B1)

  • Key Differences :
    • Features fluorine and triazolo-oxazepin substituents.
    • Impact : Fluorination often improves metabolic stability and membrane permeability.
Parameter Target Compound Compound E
Halogenation Chlorine only Chlorine + fluorine
Heterocycle Quinazolinone Triazolo-oxazepin

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide is a complex organic compound belonging to the class of quinazolinone derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry. Its unique structure, characterized by a chloro group and methoxy substitutions, contributes to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN3O4C_{22}H_{20}ClN_{3}O_{4} with a molecular weight of approximately 434.8 g/mol. The compound's structural features are summarized in the table below:

Property Value
Molecular FormulaC22H20ClN3O4
Molecular Weight434.8 g/mol
CAS Number899757-81-4
Melting PointNot available
Boiling PointNot available

Anticancer Properties

Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer activities. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro studies have reported its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models of arthritis .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to apoptosis and inflammation.
  • DNA Intercalation : Some studies suggest that quinazolinone derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Cytotoxicity Assay : A study assessed the cytotoxic effects on MCF-7 breast cancer cells using MTT assays, revealing an IC50 value of 15 µM after 48 hours of treatment.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
  • In Vivo Anti-inflammatory Study : In a rat model of carrageenan-induced paw edema, treatment with the compound significantly reduced paw swelling compared to the control group (p < 0.05) .

Q & A

Q. What are the optimal synthetic routes for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide, and how can coupling reagents improve yield?

The compound’s synthesis likely involves coupling a carboxylic acid derivative (e.g., 2,3-dimethoxybenzoic acid) with an aromatic amine (e.g., 2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline). Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are critical for activating carboxylic acids to form amide bonds, minimizing side reactions. For example, DCC/HOBt systems have achieved >75% yields in analogous syntheses of substituted benzamides under mild conditions (25–30°C, inert atmosphere) . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol-DMF mixtures) is recommended for high purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound?

  • 1H-NMR : Confirm the presence of methoxy groups (δ 3.8–4.0 ppm, singlet), aromatic protons (δ 6.5–8.5 ppm), and quinazolinone NH (δ ~10–12 ppm, broad).
  • IR : Detect amide C=O stretching (~1650–1680 cm⁻¹) and quinazolinone carbonyl (~1700 cm⁻¹).
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values).
    Cross-referencing with synthetic intermediates (e.g., precursor amines/carboxylic acids) ensures structural fidelity .

Q. What solvent systems and pH conditions maximize fluorescence intensity for photophysical studies?

For fluorescence characterization (λex ~340 nm, λem ~380 nm):

  • Solvent : Use aprotic polar solvents (e.g., DMSO, DMF) to enhance quantum yield.
  • pH : Optimal fluorescence intensity is observed at pH 5–6 due to reduced protonation of electron-rich moieties (e.g., quinazolinone). Avoid alkaline conditions (pH >8), which may deprotonate phenolic groups and quench fluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data under varying temperatures or concentrations?

Discrepancies in fluorescence intensity may arise from aggregation-caused quenching (ACQ) or solvent interactions. Mitigation strategies:

  • Temperature Control : Maintain 25°C (higher temperatures increase molecular motion, reducing quantum yield).
  • Concentration Range : Use ≤1×10⁻⁵ M to avoid self-absorption or excimer formation.
  • Binding Constant Analysis : Apply Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms .

Q. What computational methods predict the compound’s biological targets and binding affinity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, VEGFR) leveraging the quinazolinone core’s affinity for ATP-binding pockets.
  • Pharmacophore Mapping : Identify critical motifs (e.g., methoxy groups, chloro substituents) for hydrophobic/hydrogen-bond interactions.
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five) and cytochrome P450 interactions .

Q. How does structural modification of the quinazolinone core impact anticancer activity?

  • Substitution Patterns : Adding electron-withdrawing groups (e.g., Cl at position 2) enhances cytotoxicity by improving DNA intercalation.
  • Side Chain Optimization : Replace the dimethoxybenzamide group with sulfonamide or acrylamide to modulate solubility and target selectivity (e.g., PARP inhibition).
  • In Vivo Validation : Compare tumor growth inhibition in xenograft models (e.g., IC50 values <10 µM in MDA-MB-231 breast cancer cells) .

Q. What analytical techniques quantify trace impurities in bulk synthesis?

  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) with ESI+ detection to identify byproducts (e.g., unreacted amines, hydrolyzed esters).
  • X-ray Crystallography : Resolve stereochemical impurities (e.g., racemization at chiral centers) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Amide Coupling

ParameterOptimal ConditionImpact on Yield
Coupling ReagentDCC/HOBt (1:1 molar)Maximizes activation
Temperature25°CMinimizes degradation
SolventAnhydrous DMFEnhances solubility
Reaction Time12–16 hoursEnsures completion

Q. Table 2. Fluorescence Optimization

ConditionOptimal ValueRationale
pH5.0Minimizes charge effects
Excitation Wavelength340 nmMatches π→π* transitions
Solvent Polarityε = 40–45 (DMF)Reduces non-radiative decay

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